molecular formula C26H37NO3 B13437443 (R)-5-Isopropylcarbonyloxymethyl Tolterodine

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

Cat. No.: B13437443
M. Wt: 411.6 g/mol
InChI Key: UEMMFPSHISRHIK-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several key steps. One efficient method starts with the reduction of a benzopyranone using sodium borohydride to form a dialcohol. The hydroxyl groups of the dialcohol are then reacted with mesyl chloride to introduce methanesulphonyl groups, forming a dimesylated compound. This compound is subsequently reacted with diisopropylamine under pressure and then with sodium hydroxide to obtain tolterodine, which is isolated as the corresponding hydrobromide .

Industrial Production Methods

Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine often involve enantioselective synthesis techniques. One such method uses lithiation/borylation–protodeboronation of a homoallyl carbamate as a key step. This process involves the reaction of an electron-rich aryl Li-carbamate with an electron-neutral boronic ester, followed by improvements using magnesium bromide in methanol, leading to high yield and enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, mesyl chloride for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted tolterodine derivatives .

Mechanism of Action

The mechanism of action of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves its role as a competitive antagonist at muscarinic receptors. It primarily targets the M2 and M3 subtypes of muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary urgency and frequency . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .

Properties

Molecular Formula

C26H37NO3

Molecular Weight

411.6 g/mol

IUPAC Name

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1

InChI Key

UEMMFPSHISRHIK-HSZRJFAPSA-N

Isomeric SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.